molecular formula C20H26N4O B14211787 Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- CAS No. 832734-99-3

Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-

Cat. No.: B14211787
CAS No.: 832734-99-3
M. Wt: 338.4 g/mol
InChI Key: VNDXDJRTBQULCK-UHFFFAOYSA-N
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Description

Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrimidine ring, which is fused with a pyridine ring and further functionalized with a cyclopentyl-piperidinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrimidine ring through a cyclization reaction, followed by the introduction of the pyridine ring via a cross-coupling reaction. The cyclopentyl-piperidinyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)- lies in its specific functional groups and the combination of the pyrimidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

832734-99-3

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-(1-cyclopentylpiperidin-4-yl)oxy-5-(6-methylpyridin-3-yl)pyrimidine

InChI

InChI=1S/C20H26N4O/c1-15-6-7-16(12-21-15)17-13-22-20(23-14-17)25-19-8-10-24(11-9-19)18-4-2-3-5-18/h6-7,12-14,18-19H,2-5,8-11H2,1H3

InChI Key

VNDXDJRTBQULCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CN=C(N=C2)OC3CCN(CC3)C4CCCC4

Origin of Product

United States

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